molecular formula C19H15O2P B14582959 10-Hydroxy-5-phenyl-5,10-dihydro-5lambda~5~-acridophosphin-5-one CAS No. 61279-17-2

10-Hydroxy-5-phenyl-5,10-dihydro-5lambda~5~-acridophosphin-5-one

Cat. No.: B14582959
CAS No.: 61279-17-2
M. Wt: 306.3 g/mol
InChI Key: ZURSSYUMRTZOSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Hydroxy-5-phenyl-5,10-dihydro-5lambda~5~-acridophosphin-5-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxy group, a phenyl group, and an acridophosphinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Hydroxy-5-phenyl-5,10-dihydro-5lambda~5~-acridophosphin-5-one typically involves multi-step organic reactions. One common method includes the reaction of phenylhydrazine with a suitable acridone derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

10-Hydroxy-5-phenyl-5,10-dihydro-5lambda~5~-acridophosphin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, such as halogenated, nitrated, or alkylated compounds, depending on the reagents and conditions used.

Scientific Research Applications

10-Hydroxy-5-phenyl-5,10-dihydro-5lambda~5~-acridophosphin-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 10-Hydroxy-5-phenyl-5,10-dihydro-5lambda~5~-acridophosphin-5-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl and acridophosphinone moieties can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    10-Hydroxy-5-phenyl-5,10-dihydroacridine: Similar structure but lacks the phosphinone group.

    5-Phenyl-5,10-dihydroacridophosphin-5-one: Similar but without the hydroxy group.

Uniqueness

10-Hydroxy-5-phenyl-5,10-dihydro-5lambda~5~-acridophosphin-5-one is unique due to the presence of both the hydroxy and phosphinone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61279-17-2

Molecular Formula

C19H15O2P

Molecular Weight

306.3 g/mol

IUPAC Name

5-oxo-5-phenyl-10H-acridophosphin-10-ol

InChI

InChI=1S/C19H15O2P/c20-19-15-10-4-6-12-17(15)22(21,14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13,19-20H

InChI Key

ZURSSYUMRTZOSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P2(=O)C3=CC=CC=C3C(C4=CC=CC=C24)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.